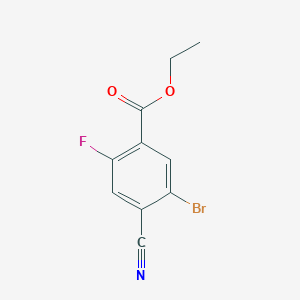

Ethyl 5-bromo-4-cyano-2-fluorobenzoate

Description

Historical Context and Development

The development of this compound emerged from the broader historical progression of halogenated aromatic compounds in organic chemistry research. The synthesis of complex multi-substituted benzoate derivatives gained prominence in the late 20th and early 21st centuries as researchers sought to create molecules with precise electronic and steric properties for pharmaceutical applications. The compound bears the Chemical Abstracts Service registry number 1805104-19-1, indicating its formal recognition in chemical databases.

The historical development of such compounds can be traced to the advancement of selective halogenation techniques and the understanding of regioselective substitution patterns on aromatic systems. The combination of bromine, fluorine, and cyano substituents represents a sophisticated approach to molecular design, where each functional group contributes specific electronic effects that modulate the overall reactivity and biological activity of the molecule. This particular substitution pattern reflects the evolution of synthetic methodologies that allow for precise control over the placement of multiple functional groups on aromatic rings.

The emergence of this compound type also reflects the growing importance of fluorinated pharmaceuticals in modern drug discovery. Fluorine incorporation has become a cornerstone of medicinal chemistry due to its unique properties, including metabolic stability and enhanced bioavailability. The systematic development of compounds like this compound demonstrates the pharmaceutical industry's commitment to exploring diverse chemical space through sophisticated molecular architectures.

Nomenclature and Chemical Identity

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming complex aromatic esters. The compound name indicates the positions of substituents on the benzene ring relative to the carboxylate ester functional group. The ethyl group represents the alcohol component of the ester linkage, while the numbered positions precisely define the locations of the bromine atom at position 5, the cyano group at position 4, and the fluorine atom at position 2.

The molecular formula C₁₀H₇BrFNO₂ reveals the atomic composition, containing ten carbon atoms, seven hydrogen atoms, one bromine atom, one fluorine atom, one nitrogen atom, and two oxygen atoms. This formula reflects the complex nature of the molecule, incorporating multiple heteroatoms that contribute to its distinctive chemical properties. The systematic name ensures unambiguous identification of the compound's structure, which is crucial for scientific communication and database searches.

Alternative nomenclature systems may refer to this compound using different conventions, but the International Union of Pure and Applied Chemistry system provides the most precise and universally accepted designation. The compound's unique structural features make it distinguishable from closely related isomers and derivatives, such as ethyl 5-bromo-3-cyano-2-fluorobenzoate, which differs only in the position of the cyano group. This precision in nomenclature is essential for maintaining clarity in chemical literature and ensuring reproducibility in synthetic procedures.

Classification in Organic Chemistry

This compound belongs to several important classes of organic compounds, each contributing to its chemical behavior and applications. Primarily, it is classified as a benzoate ester, a derivative of benzoic acid where the carboxyl hydrogen has been replaced by an ethyl group through esterification. This ester functionality imparts specific chemical reactivity patterns, including susceptibility to hydrolysis under basic or acidic conditions and potential for transesterification reactions.

The compound also falls under the category of polyhalogenated aromatics, containing both bromine and fluorine substituents on the benzene ring. This dual halogenation creates unique electronic effects, as bromine acts as a moderate electron-withdrawing group with significant steric bulk, while fluorine serves as a strong electron-withdrawing group with minimal steric hindrance. The presence of these halogens makes the compound suitable for various cross-coupling reactions, particularly those involving the bromine substituent as a leaving group.

Furthermore, the molecule is classified as a nitrile-containing compound due to the presence of the cyano functional group at position 4. Nitriles are versatile functional groups that can undergo numerous transformations, including hydrolysis to carboxylic acids, reduction to primary amines, and participation in cycloaddition reactions. The combination of ester, halogen, and nitrile functionalities makes this compound a valuable intermediate in multi-step synthetic sequences, where different functional groups can be selectively modified to generate diverse molecular architectures.

The electronic nature of the compound places it in the category of electron-deficient aromatics, as all three substituents (bromine, fluorine, and cyano) are electron-withdrawing groups. This electron deficiency affects the reactivity of the aromatic ring toward nucleophilic aromatic substitution reactions and influences the compound's behavior in various chemical transformations.

Significance in Chemical Research

This compound holds significant importance in contemporary chemical research due to its versatile reactivity profile and potential applications in pharmaceutical chemistry. The compound serves as a valuable synthetic intermediate for the preparation of more complex molecular structures, particularly in the development of biologically active compounds. The presence of multiple functional groups allows for selective chemical modifications, enabling researchers to explore structure-activity relationships in drug discovery programs.

The compound's significance extends to its role in medicinal chemistry research, where halogenated aromatic compounds have proven essential for developing pharmaceuticals with improved pharmacological properties. The fluorine substituent, in particular, contributes to enhanced metabolic stability and improved binding affinity to biological targets. The bromine atom provides a convenient handle for cross-coupling reactions, allowing for the introduction of various substituents through palladium-catalyzed processes such as Suzuki-Miyaura and Stille coupling reactions.

Research applications of this compound include its use in the synthesis of heterocyclic compounds, where the multiple functional groups can participate in cyclization reactions to form complex ring systems. The cyano group can serve as a precursor to various nitrogen-containing heterocycles, while the ester functionality can be converted to other carbonyl-containing compounds or reduced to alcohols as needed for specific synthetic targets.

The compound also represents an important example of how modern synthetic chemistry has evolved to create molecules with precisely positioned functional groups that can be selectively manipulated. This level of synthetic control has opened new avenues for exploring chemical space and developing compounds with tailored properties for specific applications. The systematic study of such compounds contributes to our understanding of structure-property relationships and guides the design of new molecules with desired characteristics.

Structure

2D Structure

Properties

IUPAC Name |

ethyl 5-bromo-4-cyano-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFNO2/c1-2-15-10(14)7-4-8(11)6(5-13)3-9(7)12/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSXHQQMFQFKLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C(=C1)Br)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-bromo-4-cyano-2-fluorobenzoate can be synthesized through a multi-step process involving the bromination, cyanation, and fluorination of benzoic acid derivatives. One common method involves the following steps:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield, purity, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-bromo-4-cyano-2-fluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine, cyano, and fluorine substituents can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Oxidation Reactions: The benzene ring can undergo oxidation reactions to form quinones or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed:

Substitution Reactions: Formation of new substituted benzoates with different functional groups.

Reduction Reactions: Formation of amine derivatives.

Oxidation Reactions: Formation of quinones or other oxidized derivatives.

Scientific Research Applications

Ethyl 5-bromo-4-cyano-2-fluorobenzoate has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug discovery and development, particularly as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-4-cyano-2-fluorobenzoate depends on its specific application

Biological Activity

Ethyl 5-bromo-4-cyano-2-fluorobenzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential applications. This article delves into the biological activity of this compound, examining its mechanisms, interactions with biomolecules, and implications for drug development.

Chemical Structure and Properties

This compound has the molecular formula C10H7BrFNO2. Its structure includes a bromine atom, a cyano group, and a fluorine atom attached to a benzoate framework, which contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity. This is particularly relevant in the context of drug design where enzyme inhibition can lead to therapeutic effects.

- Receptor Binding : The structural characteristics allow for potential binding to various receptors, influencing biochemical pathways that could be targeted for therapeutic interventions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Similar compounds with halogen substitutions have shown antibacterial and antifungal properties. This compound is being investigated for its potential as an antimicrobial agent due to its structural similarities to known bioactive compounds .

- Antiviral Activity : Preliminary studies suggest that compounds with similar structures may exhibit antiviral properties. For instance, related benzoate derivatives have been evaluated for their ability to inhibit viral replication in cellular assays .

- Cytotoxicity : The cytotoxic effects of this compound are being assessed in various cellular models. Understanding its cytotoxic profile is crucial for determining its safety and efficacy as a pharmaceutical agent.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study: Antiviral Screening

In a recent antiviral screening assay, this compound was tested against several viral strains. The compound showed promising results, particularly against flaviviruses, with an effective concentration (EC50) indicating potential for further development as an antiviral agent. The study highlighted the compound's ability to inhibit viral replication without significant cytotoxicity, suggesting its therapeutic potential .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Substituted Benzoates

Key Observations:

Substituent Electronic Effects: The cyano group in the target compound creates a more electron-deficient aromatic ring compared to analogs with methoxy (e.g., ethyl 5-chloro-2-fluoro-4-methoxybenzoate) or amino groups (e.g., ethyl 2-amino-5-cyano-6-fluorobenzoate). This reduces reactivity toward electrophilic substitution but may improve stability under oxidative conditions.

Steric and Positional Influences: Bromo at position 5 introduces significant steric hindrance compared to smaller substituents like chloro or methyl. This could slow down nucleophilic aromatic substitution or coupling reactions. Fluorine at position 2 directs incoming electrophiles to positions 3 or 6, whereas analogs with fluorine at position 6 (e.g., ethyl 2-amino-5-cyano-6-fluorobenzoate) exhibit different regioselectivity.

Ester Group Variations :

- Ethyl esters generally offer greater hydrolytic stability compared to methyl esters (e.g., methyl 2-bromo-4-fluoro-5-methylbenzoate) due to reduced electrophilicity at the carbonyl carbon.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.